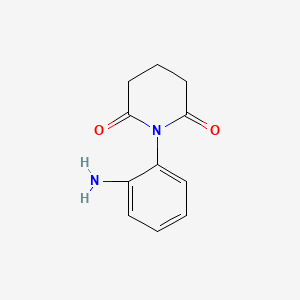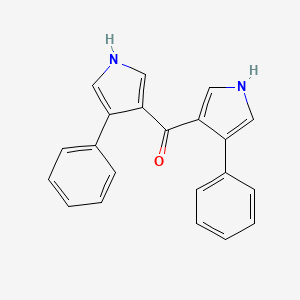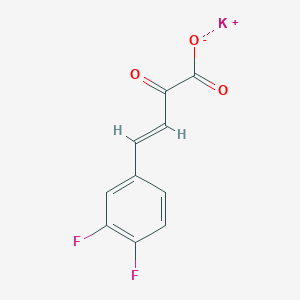![molecular formula C28H28FeNOP B12051783 (R,R)-[2-(4'-i-Propyloxazolin-2'-yl)ferrocenyl]diphenylphosphine, AldrichCPR](/img/structure/B12051783.png)
(R,R)-[2-(4'-i-Propyloxazolin-2'-yl)ferrocenyl]diphenylphosphine, AldrichCPR
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(R,R)-[2-(4’-i-プロピルオキサゾリン-2’-イル)フェロセニル]ジフェニルホスフィンは、AldrichCPRとしても知られており、キラルな有機リン化合物です。これは、特に遷移金属触媒反応における不斉触媒の配位子として広く使用されています。この化合物は、安定性とユニークな電子特性を提供するフェロセン骨格と、キラル性に寄与するオキサゾリン環を特徴としています。
準備方法
合成ルートと反応条件
(R,R)-[2-(4’-i-プロピルオキサゾリン-2’-イル)フェロセニル]ジフェニルホスフィンの合成は、通常、以下の手順が含まれます。
オキサゾリン環の形成: オキサゾリン環は、脱水条件下でアミノアルコールとカルボン酸誘導体から合成されます。
フェロセン骨格への結合: 次に、オキサゾリン環は、置換反応によってフェロセン誘導体に結合されます。
ジフェニルホスフィン基の導入: 最後に、ジフェニルホスフィン基は、通常、クロロジフェニルホスフィンを試薬として使用したホスフィン化反応によって導入されます。
工業的生産方法
工業的な設定では、この化合物の合成は、同様の反応経路を使用してスケールアップされますが、より高い収率と純度のために最適化されます。これには、通常、以下が含まれます。
連続フロー化学: 反応効率と制御を向上させるため。
自動合成: 反応条件と再現性を正確に制御するため。
精製技術: 最終製品の高純度を確保するための再結晶やクロマトグラフィーなど。
化学反応の分析
反応の種類
(R,R)-[2-(4’-i-プロピルオキサゾリン-2’-イル)フェロセニル]ジフェニルホスフィンは、次のようなさまざまな種類の反応を起こします。
酸化: フェロセン部分はフェロセニウムに酸化される可能性があります。
還元: この化合物は、特に触媒サイクルにおいて還元反応に参加することができます。
置換: ホスフィン基は、置換反応を起こし、多くの場合、新しいホスフィン誘導体を形成します。
一般的な試薬と条件
酸化: 一般的な酸化剤には、塩化鉄(III)や硝酸セリウムアンモニウムなどがあります。
還元: 水素化ホウ素ナトリウムや水素化アルミニウムリチウムなどの還元剤が使用されます。
置換: クロロジフェニルホスフィンや他のハロホスフィンなどの試薬が一般的に使用されます。
主な生成物
酸化: フェロセニウム誘導体を生成します。
還元: 還元されたフェロセン誘導体を生成します。
置換: さまざまなホスフィン置換フェロセン化合物を形成します。
科学研究への応用
化学
不斉触媒: 遷移金属触媒による不斉水素化、ヒドロホルミル化、クロスカップリング反応におけるキラル配位子として使用されます。
配位化学: 金属と安定な錯体を形成し、金属-配位子相互作用の研究に役立ちます。
生物学
生体無機化学: 酵素活性部位の模倣や電子移動プロセスの研究においてその可能性が調査されています。
医学
創薬: キラル医薬品や医薬品合成用の触媒の設計におけるその可能性が探求されています。
産業
触媒開発: ファインケミカルや医薬品製造用の工業触媒の開発に使用されます。
科学的研究の応用
Chemistry
Asymmetric Catalysis: Used as a chiral ligand in transition metal-catalyzed asymmetric hydrogenation, hydroformylation, and cross-coupling reactions.
Coordination Chemistry: Forms stable complexes with metals, useful in studying metal-ligand interactions.
Biology
Bioinorganic Chemistry: Investigated for its potential in mimicking enzyme active sites and studying electron transfer processes.
Medicine
Drug Development: Explored for its potential in designing chiral drugs and catalysts for pharmaceutical synthesis.
Industry
Catalyst Development: Used in the development of industrial catalysts for the production of fine chemicals and pharmaceuticals.
作用機序
この化合物は、主に触媒プロセスにおける配位子としての役割を通じてその効果を発揮します。フェロセン骨格は電子的な安定性を提供し、一方、オキサゾリン環はキラリティを誘導し、エナンチオ選択的な反応を可能にします。ジフェニルホスフィン基は遷移金属と配位して、さまざまな触媒サイクルを促進します。分子標的には遷移金属中心が含まれ、経路には配位と電子移動プロセスが含まれます。
類似の化合物との比較
類似の化合物
(S)-[2-(4’-i-プロピルオキサゾリン-2’-イル)フェロセニル]ジフェニルホスフィン: この化合物のエナンチオマーで、同様の触媒用途で使用されますが、キラリティの誘導が逆です。
®-N-メチル-N-ジフェニルホスフィノ-1-[(S)-2-ジフェニルホスフィノ)フェロセニル]エチルアミン: 異なる骨格構造を持つ別のキラルホスフィン配位子です。
(S)-4-tert-ブチル-2-[2-(ジフェニルホスフィノ)フェニル]-2-オキサゾリン: オキサゾリン環に異なる置換基を持つ同様の配位子です。
独自性
(R,R)-[2-(4’-i-プロピルオキサゾリン-2’-イル)フェロセニル]ジフェニルホスフィンは、フェロセン骨格、オキサゾリン環、ジフェニルホスフィン基の特定の組み合わせにより独自性を持っています。 この組み合わせにより、安定性、キラリティ、電子特性のバランスが実現し、他の同様の化合物と比較して、不斉触媒において非常に効果的になります .
類似化合物との比較
Similar Compounds
(S)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyl]diphenylphosphine: The enantiomer of the compound, used in similar catalytic applications but with opposite chiral induction.
®-N-Methyl-N-diphenylphosphino-1-[(S)-2-diphenylphosphino)ferrocenyl]ethylamine: Another chiral phosphine ligand with a different backbone structure.
(S)-4-tert-Butyl-2-[2-(diphenylphosphino)phenyl]-2-oxazoline: A similar ligand with a different substituent on the oxazoline ring.
Uniqueness
(R,R)-[2-(4’-i-Propyloxazolin-2’-yl)ferrocenyl]diphenylphosphine is unique due to its specific combination of a ferrocene backbone, oxazoline ring, and diphenylphosphine group. This combination provides a balance of stability, chirality, and electronic properties, making it highly effective in asymmetric catalysis compared to other similar compounds .
特性
分子式 |
C28H28FeNOP |
|---|---|
分子量 |
481.3 g/mol |
InChI |
InChI=1S/C23H23NOP.C5H5.Fe/c1-17(2)21-16-25-23(24-21)20-14-9-15-22(20)26(18-10-5-3-6-11-18)19-12-7-4-8-13-19;1-2-4-5-3-1;/h3-15,17,21H,16H2,1-2H3;1-5H;/t21-;;/m0../s1 |
InChIキー |
FELCHLOAEMNOQM-FGJQBABTSA-N |
異性体SMILES |
CC(C)[C@@H]1COC(=N1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.[CH]1[CH][CH][CH][CH]1.[Fe] |
正規SMILES |
CC(C)C1COC(=N1)[C]2[CH][CH][CH][C]2P(C3=CC=CC=C3)C4=CC=CC=C4.[CH]1[CH][CH][CH][CH]1.[Fe] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![N'-[(E)-(3-bromo-4-methoxyphenyl)methylidene]-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B12051720.png)
![2-[4-(propan-2-yl)-4H-1,2,4-triazol-3-yl]ethan-1-amine](/img/structure/B12051727.png)
![N-[4,4-dibromo-5-oxo-1-(2,4,6-trichlorophenyl)pyrazol-3-yl]acetamide](/img/structure/B12051731.png)
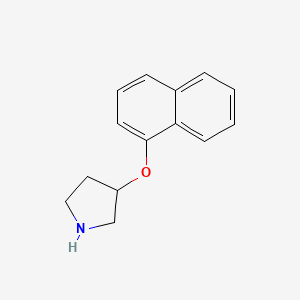
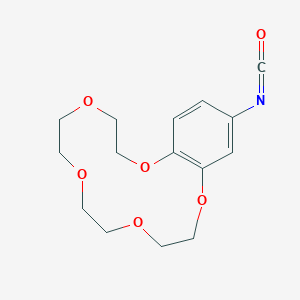
![2-{[4-(4-chlorophenyl)-5-(pyridin-4-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2,6-dichlorophenyl)acetamide](/img/structure/B12051751.png)

